

Cy3.5 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (**Cy3.5**) is a bright, orange-red fluorescent dye belonging to the cyanine family of synthetic polymethine dyes.^{[1][2]} It is widely utilized in the life sciences for the fluorescent labeling of a variety of biomolecules, including proteins, antibodies, and nucleic acids.^{[1][3]} Its high molar extinction coefficient, good quantum yield, and excellent photostability make it a robust tool for a range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.^{[1][4]} This guide provides an in-depth overview of the spectral properties, experimental protocols, and common applications of **Cy3.5** dye.

Core Spectral and Photophysical Properties

The fluorescence of **Cy3.5** arises from a conjugated polymethine chain, and its spectral characteristics are influenced by the solvent environment.^[2] The dye exhibits sharp absorption and emission peaks, which is advantageous for multiplexing experiments by minimizing spectral overlap.^[1]

Property	Value	Notes
Excitation Maximum (λ_{ex})	~579 - 591 nm[2][3][5][6]	The peak wavelength for absorbing light.
Emission Maximum (λ_{em})	~591 - 604 nm[2][3][5][6]	The peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ϵ)	116,000 - 150,000 M ⁻¹ cm ⁻¹ [2][3][7]	A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ)	0.15 - 0.35[2][3][7][8]	The ratio of photons emitted to photons absorbed; highly dependent on the molecular environment.
Stokes Shift	~12 - 23 nm[1][2]	The difference between the excitation and emission maxima.

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies with Cy3.5 NHS Ester

This protocol outlines a general procedure for the covalent labeling of primary amines on proteins and antibodies using an N-hydroxysuccinimide (NHS) ester of **Cy3.5**. [3][4] The NHS ester reacts with primary amines in a mild basic environment to form a stable amide bond. [3]

Materials:

- Protein or antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
- Cy3.5 NHS ester** [3]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) [3][8]
- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) [9][10]

- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[3]
- Purification column (e.g., Sephadex G-25)[10]

Procedure:

- Antibody Preparation: Ensure the protein or antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing Tris or glycine will compete with the labeling reaction.[4]
- Dye Stock Solution Preparation: Allow the vial of **Cy3.5** NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.[3][4]
- Conjugation Reaction:
 - Slowly add the **Cy3.5** NHS ester stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is between 5:1 and 20:1.[4] This ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL).[3]
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][4]
- Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[3]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first.[3]
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of **Cy3.5** (~581 nm).
 - The DOL can be calculated using the Beer-Lambert law.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.[\[3\]](#)

Materials:

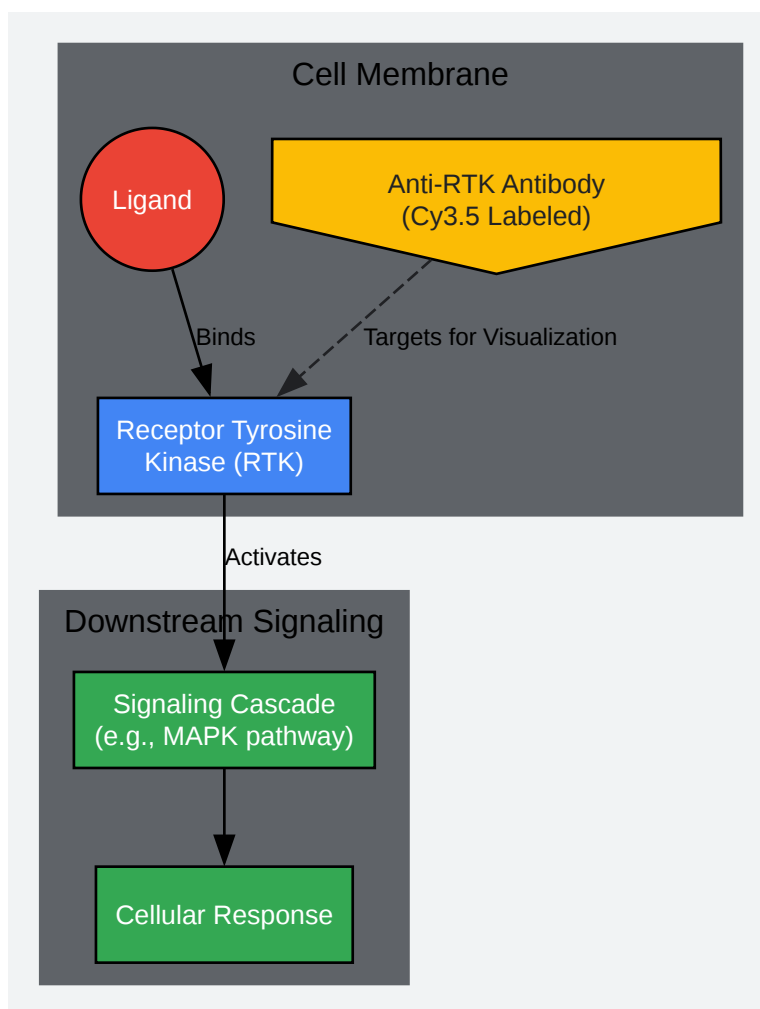
- Amine-modified oligonucleotide
- Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
- **Cy3.5** NHS ester[\[3\]](#)
- Anhydrous DMSO[\[3\]](#)
- Purification supplies (e.g., ethanol precipitation, size-exclusion chromatography, or HPLC)[\[3\]](#)

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[\[3\]](#)
- Dye Solution Preparation: Prepare a fresh solution of **Cy3.5** NHS ester in anhydrous DMSO.[\[3\]](#)
- Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically. Incubate the reaction for 1-2 hours at room temperature in the dark.[\[3\]](#)
- Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC.[\[3\]](#)

Visualizing Signaling Pathways with Cy3.5

Cy3.5 is not directly involved in signaling pathways but is a critical tool for their visualization. For instance, an antibody targeting a specific protein in a signaling cascade, such as a receptor tyrosine kinase (RTK), can be labeled with **Cy3.5**. This allows for the visualization of the protein's localization, trafficking, and abundance using fluorescence microscopy.



[Click to download full resolution via product page](#)

Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for an immunofluorescence experiment using a **Cy3.5**-labeled secondary antibody to detect a primary antibody bound to a target antigen within a cell.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. glenresearch.com [glenresearch.com]
- 8. probes.bocsci.com [probes.bocsci.com]
- 9. interchim.fr [interchim.fr]
- 10. genecopoeia.com [genecopoeia.com]
- To cite this document: BenchChem. [Cy3.5 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1495360#cy3-5-dye-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com